molecular formula C₃₃H₅₄N₂O₄ B152141 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate CAS No. 13529-31-2

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate

Cat. No. B152141
CAS RN: 13529-31-2
M. Wt: 542.8 g/mol
InChI Key: CSXHRHGXNQSNQW-ZZZJANDJSA-N
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Description

The compound 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate is a derivative of androstane, a steroid structure that forms the backbone of many biologically significant steroids. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, biological activity, and structural analysis of similar androstane derivatives.

Synthesis Analysis

The synthesis of androstane derivatives often involves complex organic reactions. For instance, the synthesis of 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives is achieved through the aminolysis of steroidal epoxides, which allows for the introduction of various amine groups at the 2beta position . Similarly, the synthesis of androstane analogues of brassinosteroids from dehydroepiandrosterone involves hydroxylation steps and subsequent reactions to protect and deprotect functional groups . These methods could potentially be adapted for the synthesis of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate by introducing piperidinyl groups at the relevant positions.

Molecular Structure Analysis

The molecular structure of androstane derivatives is critical for their biological activity. The papers discuss various derivatives and their structural features, such as the presence of isopropylidenedioxy and ethylenedioxy groups . The specific arrangement of functional groups and stereochemistry plays a significant role in the biological properties of these compounds. The molecular structure of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate would likely exhibit similar importance in its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Androstane derivatives can undergo a variety of chemical reactions. The synthesis processes described in the papers involve reactions such as aminolysis, hydroxylation, dehydrosilylation, and hydrogenation . These reactions are crucial for modifying the androstane skeleton to achieve desired properties and biological activities. The compound may also be subjected to similar reactions to fine-tune its chemical and physical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of androstane derivatives are influenced by their molecular structure. For example, the introduction of amino groups can significantly affect the solubility and reactivity of the compound . The presence of specific functional groups can also dictate the compound's ability to interact with biological targets, such as enzymes or receptors. The antiproliferative activity of certain aminosteroids against human leukemia cells demonstrates the potential therapeutic applications of these compounds . The physical and chemical properties of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate would need to be studied in detail to fully understand its potential applications.

Scientific Research Applications

Androgen Metabolite's Role in Brain Function

Research highlights an alternative pathway for androgen regulation of brain functions, emphasizing the significance of androgen metabolites, particularly 5alpha-androstane-3beta,17beta-diol (3beta-Diol). This metabolite is noted for modulating the stress response via the hypothalamo-pituitary-adrenal axis, with its actions mediated by estrogen receptors rather than androgen receptors. Such findings suggest a complex interplay between androgens and their metabolites in neuroendocrinology, opening avenues for exploring their roles in cognitive functions, stress responses, and neural protection (Handa et al., 2008).

Antidiabetic Potential of Androgen Metabolites

Investigations into the glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase IV (DPP-4) inhibitors offer insights into the antidiabetic properties of androgen-related compounds. These studies explore the mechanisms behind glucose metabolism modulation, emphasizing the potential of androgens and their metabolites in influencing insulin secretion and glucose homeostasis. This research avenue could provide a basis for understanding the scientific applications of androgens in metabolic disorders (Mendieta et al., 2011).

Androgens and Seizure Modulation

Exploration into the role of androgens in modulating seizure processes points to the potential therapeutic applications of androgens and their metabolites in epilepsy and seizure disorders. The antiseizure effects of testosterone and its metabolites, including the neuroactive steroid 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), highlight the importance of further research into androgenic compounds for neurological conditions (Rhodes & Frye, 2004).

Cardiovascular and Metabolic Effects of Incretin-Based Therapies

Studies on incretin-based therapies, such as GLP-1 receptor agonists and DPP-4 inhibitors, provide a window into the cardiovascular and metabolic effects of androgen-related compounds. These findings underscore the potential benefits of androgens and their derivatives in reducing cardiovascular risks and managing metabolic disorders, including type 2 diabetes mellitus (Sachinidis et al., 2020).

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54N2O4/c1-22(36)38-30-19-24-11-12-25-26(33(24,4)21-29(30)35-17-9-6-10-18-35)13-14-32(3)27(25)20-28(31(32)39-23(2)37)34-15-7-5-8-16-34/h24-31H,5-21H2,1-4H3/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXHRHGXNQSNQW-ZZZJANDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133509
Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate

CAS RN

13529-31-2
Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Record name 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate
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Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Record name 13529-31-2
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Record name 2.BETA.,16.BETA.-BIS(PIPERIDIN-1-YL)-5.ALPHA.-ANDROSTANE-3.ALPHA.,17.BETA.-DIYL DIACETATE
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